

7-Bromo-4-iodoquinoline: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **7-Bromo-4-iodoquinoline**

Cat. No.: **B1591281**

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This guide provides an in-depth analysis of **7-Bromo-4-iodoquinoline**, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights into its utility as a versatile chemical building block.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic placement of halogen atoms, such as bromine and iodine, provides reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[4] **7-Bromo-4-iodoquinoline**, with its distinct substitution pattern, offers a unique starting point for the synthesis of diverse libraries of compounds to be screened for a range of therapeutic activities, including anticancer properties.[1][2][3] The presence of two different halogens allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromo-4-iodoquinoline** is provided below. This data is essential for its handling, characterization, and application in synthetic chemistry.

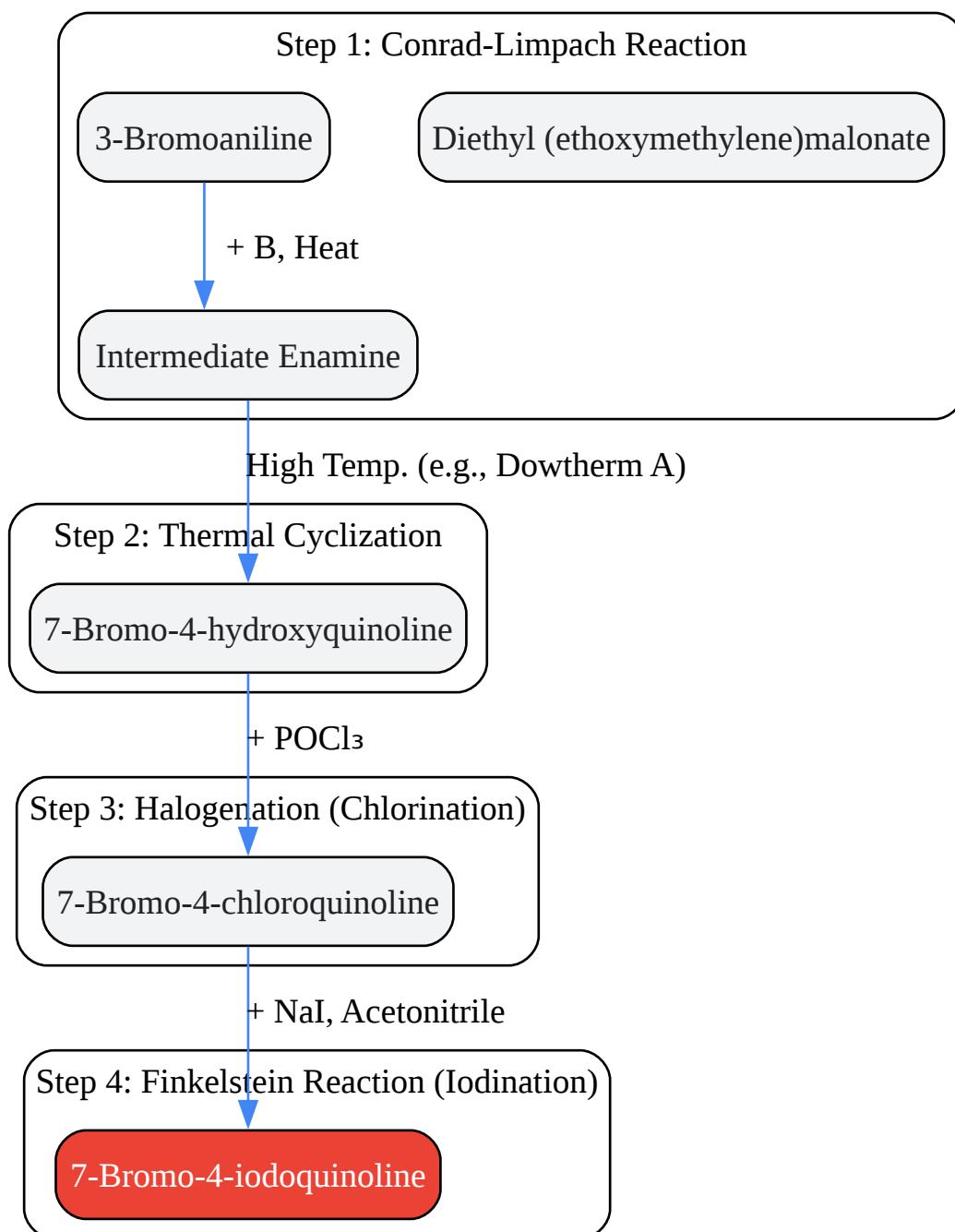
Property	Value	Source(s)
CAS Number	700871-87-0	[5] [6]
Molecular Formula	C ₉ H ₅ BrIN	[5] [6] [7] [8]
Molecular Weight	333.95 g/mol	[6] [7] [8]
Appearance	Expected to be a solid	N/A
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C	[5]

While detailed experimental spectral data for **7-Bromo-4-iodoquinoline** is not widely published, analogous structures such as 7-bromo-4-chloroquinoline have been characterized by ¹H NMR.[\[9\]](#) For **7-Bromo-4-iodoquinoline**, one would expect a complex aromatic proton signal pattern consistent with the disubstituted quinoline ring system.

Synthesis of **7-Bromo-4-iodoquinoline**: A Methodological Overview

The synthesis of **7-Bromo-4-iodoquinoline** can be approached through a multi-step pathway, drawing upon established methodologies for the preparation of substituted quinolines. A plausible and efficient synthetic route is outlined below, starting from 3-bromoaniline.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **7-Bromo-4-iodoquinoline**.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 7-Bromo-4-hydroxyquinoline via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a well-established method for synthesizing 4-hydroxyquinolines.[\[10\]](#)

- Enamine Formation: Equimolar amounts of 3-bromoaniline and diethyl (ethoxymethylene)malonate are heated, typically at 100-140°C, to form the intermediate enamine, with the elimination of ethanol.
- Thermal Cyclization: The crude enamine intermediate is added to a high-boiling point, inert solvent such as Dowtherm A and heated to approximately 250°C.[\[10\]](#)[\[11\]](#) This induces intramolecular cyclization to yield 7-bromo-4-hydroxyquinoline. The product precipitates upon cooling and can be collected by filtration.

Step 3: Chlorination to 7-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is converted to a more reactive chloro group.

- 7-Bromo-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl_3), often with a catalytic amount of DMF.[\[12\]](#)
- The reaction mixture is heated, typically at reflux (around 110°C), for several hours.[\[12\]](#)
- After completion, the excess POCl_3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The product, 7-bromo-4-chloroquinoline, is then isolated.

Step 4: Iodination to **7-Bromo-4-iodoquinoline**

A Finkelstein reaction is employed to replace the chlorine atom with iodine.

- 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent like acetonitrile.
- An excess of sodium iodide (NaI) is added to the solution.
- The mixture is heated at reflux for an extended period (e.g., 32 hours) to drive the halogen exchange to completion.[\[12\]](#)
- After cooling, the solvent is removed, and the crude **7-Bromo-4-iodoquinoline** can be purified.

Applications in Research and Drug Development

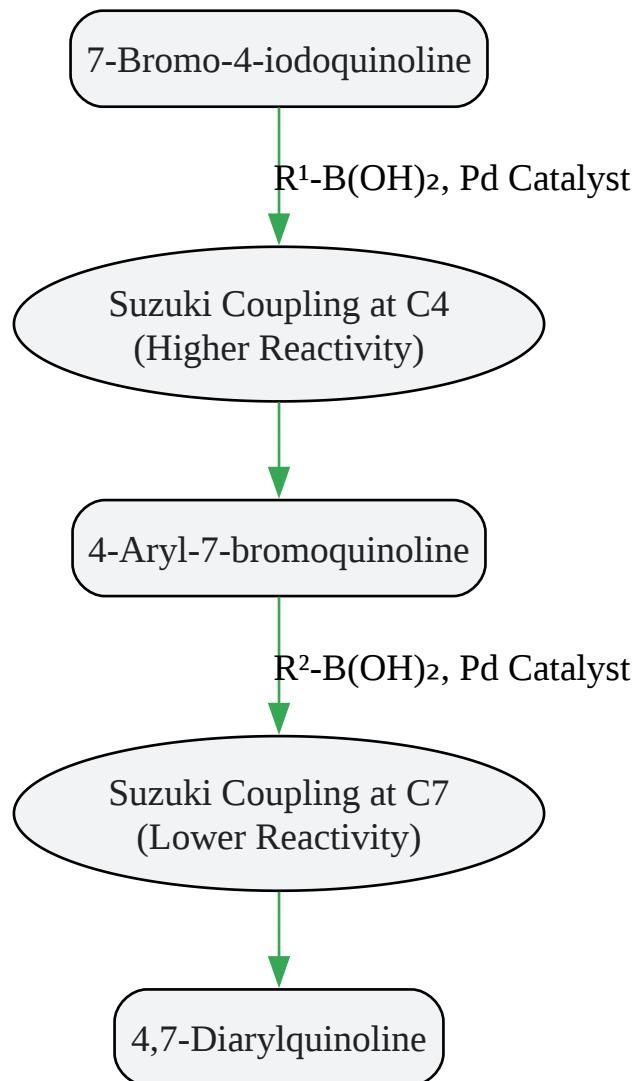
7-Bromo-4-iodoquinoline serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Scaffold for Anticancer Agents

The quinoline core is a key feature in many anticancer agents.^{[1][2]} The bromo and iodo substituents on **7-Bromo-4-iodoquinoline** provide orthogonal handles for derivatization. For instance, the bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.^[4] This enables the construction of compound libraries for screening against cancer cell lines and key oncogenic targets.^{[1][4]}

Use in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-I bonds can be exploited for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed reactions than the C-Br bond, allowing for stepwise functionalization of the quinoline scaffold. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.^[4]

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Caption: Sequential Suzuki coupling strategy using **7-Bromo-4-iodoquinoline**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **7-Bromo-4-iodoquinoline** is not widely available, data from analogous halogenated quinolines indicate that this compound should be handled with care.

- Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) May cause respiratory irritation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Precautions: Use only in a well-ventilated area or under a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][15][17] Avoid breathing dust, fumes, or vapors.[15][17]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[14][17] For skin contact, wash off immediately with plenty of soap and water.[13][14][17] If inhaled, move to fresh air.[14][17] If swallowed, do NOT induce vomiting and seek immediate medical attention.[14][17]

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling this chemical.

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